molecular formula C21H22N2O2 B13140754 5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione

5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione

Cat. No.: B13140754
M. Wt: 334.4 g/mol
InChI Key: NAABJTXVNZUQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione is a complex organic compound characterized by its unique tricyclic structure. This compound belongs to the class of pyrroloisoquinolines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione typically involves multi-step organic reactions. One common method includes the cycloaddition of azaarenes with α,β-unsaturated aldehydes, followed by a series of cyclization and aromatization steps . The reaction conditions often involve the use of amine and N-heterocyclic carbene (NHC) catalysts, with dimethylaminopyridine (DMAP) as a base and (diacetoxyiodo)benzene (PIDA) as an oxidant .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Solvents such as dichloromethane (DCM) and toluene are frequently used, along with catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione involves its interaction with molecular targets such as DNA and specific enzymes. The compound can bind to the minor groove of DNA, leading to cytotoxic effects . Additionally, it may inhibit certain enzymes involved in cell proliferation, contributing to its anti-tumor activity.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

3-butyl-12,13,13-trimethyl-3,11-diazatetracyclo[7.6.1.05,16.010,14]hexadeca-1(15),5,7,9(16),10(14),11-hexaene-2,4-dione

InChI

InChI=1S/C21H22N2O2/c1-5-6-10-23-19(24)14-9-7-8-13-17(14)15(20(23)25)11-16-18(13)22-12(2)21(16,3)4/h7-9,11H,5-6,10H2,1-4H3

InChI Key

NAABJTXVNZUQLT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC3=C2C(=CC4=C3N=C(C4(C)C)C)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.